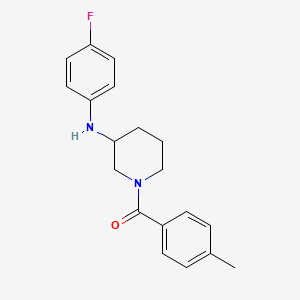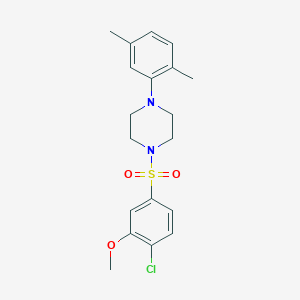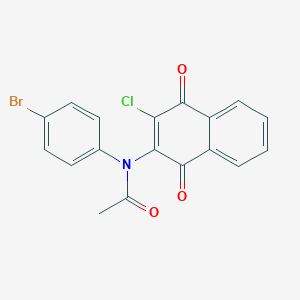![molecular formula C24H22F3N3O2 B6110138 2,6-DIMETHYL-1-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6110138.png)
2,6-DIMETHYL-1-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DIMETHYL-1-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of indole and dihydropyrimidinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-DIMETHYL-1-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. The key steps often include the formation of the indole ring, followed by the construction of the dihydropyrimidinone core. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the indole and dihydropyrimidinone moieties, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,6-DIMETHYL-1-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the dihydropyrimidinone core can modulate enzyme activity. These interactions can lead to a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2,6-DIMETHYL-1-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE: shares similarities with other indole and dihydropyrimidinone derivatives.
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole ring.
Dihydropyrimidinone Derivatives: Compounds such as dihydropyrimidinones used in medicinal chemistry for their biological activities.
Uniqueness: The uniqueness of this compound lies in its combination of the indole and dihydropyrimidinone moieties, which confer distinct chemical and biological properties not found in simpler analogs.
This article provides a comprehensive overview of the compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2,6-dimethyl-1-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O2/c1-14-19(20-13-18(32-24(25,26)27)9-10-21(20)28-14)11-12-30-15(2)22(23(31)29-16(30)3)17-7-5-4-6-8-17/h4-10,13,28H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQYTPZKBNCGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN3C(=C(C(=O)N=C3C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Z)-(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one](/img/structure/B6110064.png)

![3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID](/img/structure/B6110087.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6110095.png)
![1-[3-({[2-(4-chlorophenyl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6110099.png)
![[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B6110101.png)
![2-[4-(2,4-difluorobenzyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6110102.png)
![2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6110110.png)
![1-{4-[(4-acetyl-1,4-diazepan-1-yl)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6110121.png)
![ethyl (E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B6110136.png)
![3-(2-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B6110139.png)
![N-[(3-chlorophenyl)methyl]-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B6110151.png)

